

Thermodynamic Stability & Structural Dynamics of Oxolane-Substituted Amines

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Compound of Interest

Compound Name: 4-(Oxolan-2-yl)butan-2-amine

CAS No.: 5059-26-7

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Executive Summary: The "Safe Zone" in Heterocyclic Design

Oxolane (tetrahydrofuran) rings substituted with amine groups are ubiquitous pharmacophores, offering improved water solubility and hydrogen-bonding vectors compared to their carbocyclic analogs (cyclopentanes). However, their thermodynamic stability is strictly position-dependent.

[1]

Researchers must distinguish between two primary classes:

- Oxolane-2-amines (Hemiaminals): Inherently unstable.[1] The nitrogen is attached to the acetal carbon (). Without rigid cyclic constraint or electron-withdrawing protection, these spontaneously eliminate ammonia/amine to form dihydrofurans or ring-open to aldehydes.[1]

- Oxolane-3-amines (Beta-substituted): Thermodynamically stable.^[1] The amine is insulated from the ether oxygen by one methylene unit (). This is the industry-standard motif for stable building blocks (e.g., 3-aminotetrahydrofuran).^[1]

This guide focuses on the Oxolane-3-amine motif, analyzing its conformational thermodynamics, oxidative vulnerabilities, and protocols for stability validation.

Conformational Thermodynamics: The Pseudorotation Landscape

Unlike cyclohexane (Chair/Boat), the five-membered oxolane ring does not have a deep potential energy well. It exists in a state of continuous pseudorotation, undulating between Envelope (

) and Twist (

) conformations.

The Energy Barrier & Substituent Preference

The barrier to pseudorotation in unsubstituted THF is low (~0.7 kcal/mol). However, introducing an amine at

imposes a thermodynamic preference to minimize transannular steric strain.^[1]

- Thermodynamic Driver: The bulky amino group prefers the pseudo-equatorial position on the "flap" of the envelope.
- The Anomeric Effect (Minor): Unlike substitutions, substituents lack significant hyperconjugative interactions with the ring oxygen (), meaning sterics dominate the conformational equilibrium.

Implication for Drug Design: When docking oxolane-3-amines into protein pockets, do not assume a fixed conformation.^[1] The energy cost to distort the ring from Envelope to Twist is

low (<2 kcal/mol), allowing an "induced fit" binding mechanism.

Chemical Stability Profile

Basicity and pKa Modulation

The ether oxygen exerts a through-bond inductive electron-withdrawing effect (-I) on the amine, reducing its basicity compared to carbocyclic analogs.[1]

Compound	Structure	Approx.[1][2][3][4] [5][6][7][8][9] pKa (Conj. Acid)	Thermodynamic Implication
Cyclopentylamine	Carbocycle	~10.6	Standard aliphatic amine basicity.
3-Aminotetrahydrofuran	Oxolane-3-sub	~8.9 - 9.1	Reduced basicity due to inductive effect of O.
Tetrahydrofurfurylamine	Exocyclic linker	~9.5	Effect attenuates with distance (linker).[1]

Practical Consequence: The lower pKa of 3-aminotetrahydrofuran makes it a better leaving group in metabolic degradation pathways but improves bioavailability by lowering the fraction ionized at physiological pH (7.[1]4) compared to cyclopentylamine.[1]

Oxidative Degradation Pathway (The Primary Risk)

The oxolane ring is susceptible to radical autoxidation, specifically at the

-carbons (

and

) adjacent to the ether oxygen. The amine substituent can accelerate this process if not protonated.[1]

Mechanism:

- Initiation: Hydrogen abstraction at (stabilized by adjacent Oxygen lone pair).
- Propagation: Formation of the hydroperoxide radical.[1]
- Termination/Decomposition: Ring opening to form unstable amino-aldehydes or lactones.[1]



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Figure 1: Oxidative degradation cascade of oxolane-substituted amines. The C2 position is the thermodynamic weak point.

Experimental Assessment Protocols

Protocol A: Accelerated Oxidative Stress Testing

Purpose: To determine shelf-life stability and susceptibility to ring opening.[1]

Reagents:

- Analyte: 10 mM Oxolane-3-amine derivative in Methanol-d4.[1]
- Stressor: 30% (10 equiv) or AIBN (radical initiator).[1]

Workflow:

- Baseline NMR: Acquire

NMR (focus on

3.5-4.0 ppm ether protons).

- Stress Induction: Add stressor; incubate at 40°C in a sealed NMR tube (use a pressure-rated tube).
- Time-Point Analysis: Acquire spectra at t=0, 4h, 24h, 48h.
- Quantification: Integrate the appearance of formyl protons (9.5-10.0 ppm) indicating ring opening.[1]

Pass Criteria: <5% degradation after 24h indicates acceptable stability for standard formulation.

Protocol B: pH-Rate Profiling (Hydrolytic Stability)

Purpose: To verify resistance to acid-catalyzed ring opening.[1]

- Prepare 1 mg/mL solutions in buffers ranging from pH 1.2 to 10.0.
- Incubate at 60°C for 7 days.
- Analyze via HPLC-MS/MS.[1]
- Note: Oxolane-3-amines are generally stable at pH 1.2 (simulated gastric fluid), whereas oxolane-2-amines will decompose rapidly.[1]

Synthesis & Handling Recommendations

Reaction Calorimetry Warning

When synthesizing these amines via reduction of nitriles or azides on the THF ring:

- Exotherm Risk: The heat of hydrogenation can trigger thermal decomposition of the THF ring if temperatures exceed 100°C in the presence of Lewis Acid catalysts.
- Control: Maintain reaction temperature <60°C and monitor pressure.

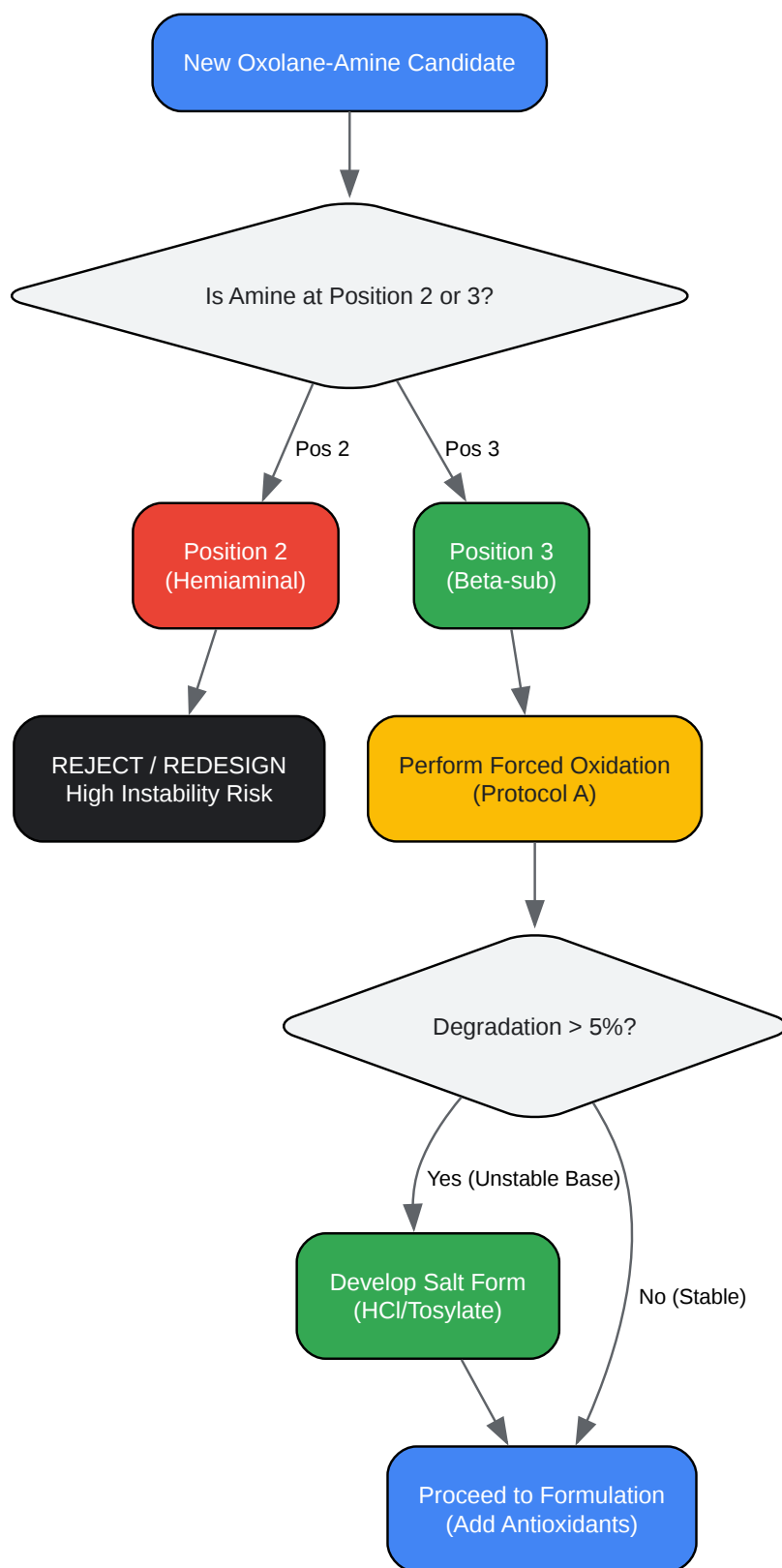
Storage[1][11]

- Store under Argon/Nitrogen atmosphere.[1][10]
- Avoid protic solvents for long-term storage of the free base (to prevent slow oxidation).[1]

- Preferred Form: Isolate as the Hydrochloride (HCl) or Tosylate salt.[1] The protonated amine prevents nitrogen oxidation and inductively deactivates the ring

protons against radical abstraction.

Stability Decision Matrix (Workflow)



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Figure 2: Decision tree for evaluating the developability of oxolane-amine candidates.

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